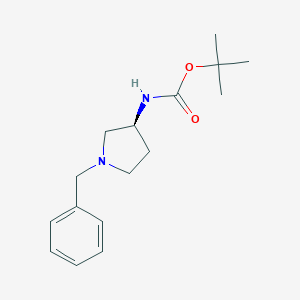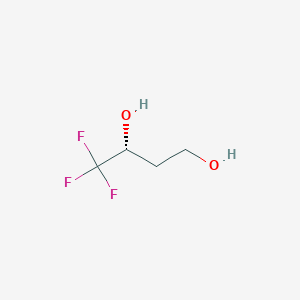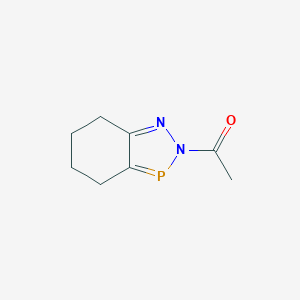
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phosphine with an azide, followed by cyclization to form the desired heterocycle. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is typically carried out at room temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like triethylamine and are conducted in solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
2-Acetyl-3,4,5,6-tetrahydropyridine: Similar in structure but lacks the phosphorus atom.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Contains a similar acetyl group but has a different ring structure.
Uniqueness
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone is unique due to the presence of both nitrogen and phosphorus atoms within its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
137152-49-9 |
|---|---|
分子式 |
C8H11N2OP |
分子量 |
182.16 g/mol |
IUPAC名 |
1-(4,5,6,7-tetrahydro-1,2,3-benzodiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H11N2OP/c1-6(11)10-9-7-4-2-3-5-8(7)12-10/h2-5H2,1H3 |
InChIキー |
OIBNJUXBTBYNSI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
正規SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
同義語 |
2H-1,2,3-Benzodiazaphosphole, 2-acetyl-4,5,6,7-tetrahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



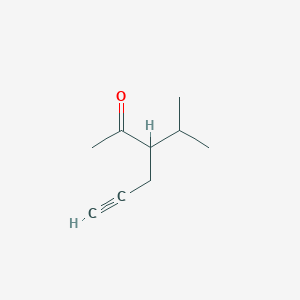
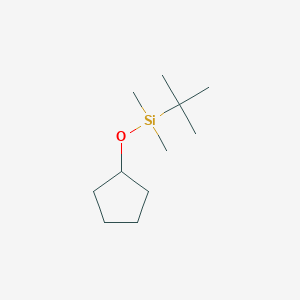
![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)
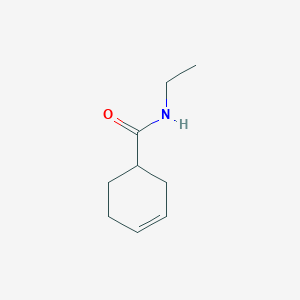
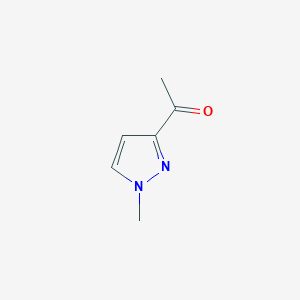
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
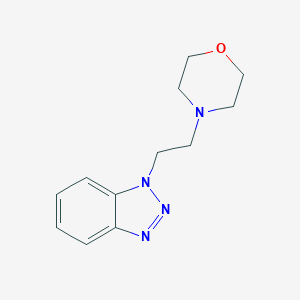
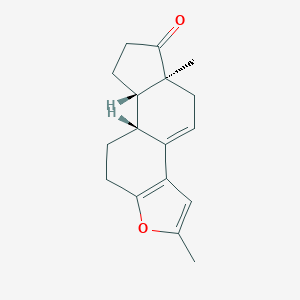
![[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate](/img/structure/B144908.png)
